N-(p-Tolyl)piperidine-4-carboxamide
Description
Significance of the Piperidine-4-carboxamide Scaffold in Drug Discovery
The piperidine-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs targeting a range of biological targets. mdpi.com Its significance stems from a combination of desirable properties. The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, offers a versatile and synthetically accessible core. nih.gov Its three-dimensional, non-planar structure is advantageous for exploring chemical space and achieving specific interactions with biological macromolecules. nih.gov
The carboxamide linkage provides a key point for hydrogen bonding interactions, which are crucial for binding to protein targets. Furthermore, the substituents on both the piperidine nitrogen and the carboxamide nitrogen can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modularity enables the creation of large libraries of compounds for screening and optimization. nih.gov
A notable example of the application of this scaffold is in the development of inhibitors for secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov A compound featuring the piperidine-4-carboxamide moiety has been identified as a novel inhibitor of sQC, demonstrating the potential of this scaffold in addressing neurodegenerative disorders. nih.gov The introduction of chiral centers within the piperidine scaffold can further enhance biological activity, selectivity, and pharmacokinetic properties, making it a highly valuable tool in modern drug design. thieme-connect.comthieme-connect.com
Historical Context of Piperidine-Containing Bioactive Molecules
The piperidine ring system has a long and rich history in the realm of bioactive molecules, dating back to the 19th century. nih.gov The name "piperidine" itself is derived from Piper, the Latin name for pepper, as the alkaloid piperine (B192125) is responsible for the pungency of black pepper. wikipedia.orgnih.gov Piperine was first isolated in 1820, marking one of the earliest encounters with a piperidine-containing natural product. nih.gov
Throughout history, numerous other natural alkaloids containing the piperidine motif have been discovered, exhibiting a wide range of biological activities. These include coniine, the toxic component of poison hemlock, and lobeline (B1674988) from Indian tobacco. wikipedia.org The synthetic exploration of piperidine derivatives began in earnest in the mid-19th century, with the first synthesis of piperidine from piperine reported in 1850. wikipedia.org
The 20th century saw an explosion in the development of synthetic piperidine-containing drugs. These compounds have found applications across a vast array of therapeutic areas, including as analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org The versatility of the piperidine scaffold has allowed chemists to design molecules that can interact with a wide variety of biological targets, solidifying its status as one of the most important heterocyclic systems in medicinal chemistry. nih.govresearchgate.net
Role of the p-Tolyl Moiety in Related Medicinal Chemistry Scaffolds
The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, is a common substituent in medicinal chemistry scaffolds. Its inclusion in a molecule can significantly influence its pharmacological profile. The tolyl group is generally considered to be lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in protein binding sites.
The methyl group of the p-tolyl moiety can also engage in van der Waals interactions or fit into specific hydrophobic pockets within a receptor, thereby increasing binding affinity and selectivity. Furthermore, the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in a protein target. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
KKHRWZACIBGZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for N P Tolyl Piperidine 4 Carboxamide and Its Derivatives
Established Synthetic Routes to the Piperidine-4-carboxamide Core
The construction of the piperidine-4-carboxamide core is a critical first step in the synthesis of the target compound. This can be achieved through various established methodologies, primarily involving the formation of the amide bond and the synthesis of the piperidine (B6355638) ring itself.
Amide Bond Formation Strategies
The formation of the amide bond between a piperidine-4-carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis. luxembourg-bio.com Carbodiimide (B86325) coupling represents a widely used and efficient method for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. acgpubs.org For instance, the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a substituted benzylamine (B48309) or piperazine (B1678402) can be achieved in the presence of EDCI to yield the corresponding amides. nih.gov Other coupling agents, including various methoxysilanes, have also been explored for solvent-free amide bond formation. rsc.org
A general representation of amide bond formation is depicted below:
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) | A water-soluble carbodiimide commonly used in amide synthesis. acgpubs.orgnih.gov |
| Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Used in conjunction with a catalyst like DMAPO for N-acylation of nitrogen-containing heterocycles. eurekalert.org |
| Hexamethoxydisilane | A silicon-based coupling agent for solvent-free amide bond formation. rsc.org |
Piperidine Ring Synthesis Approaches
Multiple strategies exist for the synthesis of the piperidine ring, a foundational component of numerous biologically active molecules. youtube.com These methods include reductive amination, various cyclization reactions, hydrosilylation, and oxidative amination.
Reductive Amination: This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to an amine. researchgate.netpearson.com It is a cornerstone of C-N bond formation in the pharmaceutical industry. researchgate.net For instance, reductive amination of piperidones can be used to introduce substituents at the nitrogen atom. tandfonline.comtandfonline.com Borane-pyridine complex has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com
Cyclization Reactions: Intramolecular cyclization is a powerful method for forming the piperidine ring, where a single molecule containing both a nitrogen source and a reactive site undergoes ring closure. nih.gov These reactions can be initiated by various means, including metal catalysis, acid mediation, or radical processes. nih.govnih.govorganic-chemistry.org For example, N-substituted piperidines can be synthesized through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov Another approach involves the intramolecular hydroamination of alkenes catalyzed by transition metals like palladium or gold. organic-chemistry.org
Hydrosilylation: The dearomative hydrosilylation of pyridines offers a route to substituted piperidines. nih.gov This method can be catalyzed by various metals and allows for further functionalization of the resulting enamine. nih.gov
Oxidative Amination: This method involves the formation of a C-N bond through an oxidative process. For instance, the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can lead to the formation of substituted piperidines. nih.gov
Introduction and Modification of the N-(p-Tolyl) Moiety
The introduction of the N-(p-tolyl) group onto the piperidine ring is a key step in the synthesis of the target compound. A general and effective method for the synthesis of N-arylpiperidines involves a ring-opening and ring-closing strategy. chemrxiv.orgchemistryviews.org This approach utilizes Zincke imine intermediates, which are generated from the reaction of pyridine (B92270) derivatives with anilines, such as p-toluidine. scispace.comchemrxiv.orgchemistryviews.org The resulting pyridinium (B92312) salts can then be reduced to the corresponding N-arylpiperidines. chemrxiv.orgchemistryviews.org This strategy is particularly valuable for creating libraries of N-(hetero)arylpiperidines for structure-activity relationship studies. scispace.comchemrxiv.orgchemistryviews.org
Derivatization Strategies of N-(p-Tolyl)piperidine-4-carboxamide
Further diversification of the this compound scaffold can be achieved by introducing substituents on the piperidine ring or by modifying the amide linker.
Substitution Patterns on the Piperidine Ring
The piperidine ring offers multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. Various synthetic strategies can be employed to introduce substituents at different positions of the piperidine ring.
Substitution at C-2: Two-substituted piperidines can be prepared by the oxidation of piperidines to enamines, followed by the addition of carbon nucleophiles. youtube.com
Substitution at C-3: 3-substituted piperidines can be accessed through the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridine derivatives. acs.org
Substitution at C-4: The 4-position of the piperidine ring is a common site for modification. Protected 4-piperidones can undergo various reactions typical of ketones, such as olefination. youtube.com Additionally, Michael additions to dihydropyridones can introduce substituents at the 4-position. youtube.com
A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to introduce a wide range of substituents onto the piperidine framework in a modular and enantioselective manner. chemistryviews.orgnews-medical.net This method simplifies the synthesis of complex, three-dimensional piperidine derivatives. news-medical.net
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that have been applied to the synthesis of this compound and its analogs. These methods often provide advantages in terms of reaction time, yield, and purity of the final products.
Multicomponent Reactions (MCRs)
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, represent a highly efficient approach to building molecular complexity. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of N-aryl-piperidine-4-carboxamides. This reaction typically involves an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. For the synthesis of derivatives of this compound, a piperidine-based component can be used as the amine or the carboxylic acid. The versatility of the U-4CR allows for the rapid generation of a library of analogs by systematically varying each of the four components.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. In the context of this compound synthesis, microwave heating can be effectively used for the amide bond formation step between a piperidine-4-carboxylic acid derivative and p-toluidine. The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for this transformation more efficiently than conventional heating methods.
Enantioselective Synthesis Approaches
The development of enantioselective synthetic methods is crucial when the stereochemistry of a molecule is important for its biological activity. For this compound and its derivatives, if the piperidine ring or any substituent contains a chiral center, it is desirable to synthesize a single enantiomer. This can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, a chiral amine or a chiral carboxylic acid can be employed in the amide coupling step to induce stereoselectivity. Asymmetric catalysis, using either metal-based or organocatalysts, offers an elegant and efficient way to control the stereochemical outcome of the reaction.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry considerations can be applied. These include the use of safer solvents, such as water or ethanol, in place of hazardous organic solvents. Atom economy can be maximized by employing reactions like MCRs, where most of the atoms of the reactants are incorporated into the final product. Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, reduces waste generation. Energy efficiency can be improved by utilizing microwave-assisted synthesis, which often requires less energy than conventional heating.
Analytical Characterization Techniques for Synthetic Products
The unambiguous identification and purity assessment of synthesized this compound and its derivatives are accomplished using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity of protons in the molecule. ¹³C NMR spectroscopy complements this by providing information about the carbon framework.
Preclinical Pharmacological Spectrum and Mechanistic Investigations of N P Tolyl Piperidine 4 Carboxamide Derivatives
Antineoplastic Activity and Cellular Mechanisms
Derivatives of the N-(p-Tolyl)piperidine-4-carboxamide scaffold have been investigated for their potential as anticancer agents. These studies have revealed cytotoxic effects against various cancer cell lines, modulation of crucial cellular processes like the cell cycle and apoptosis, and inhibition of specific molecular targets involved in cancer progression.
The cytotoxic potential of N-aryl-piperidine-4-carboxamide derivatives has been demonstrated across a range of human cancer cell lines. In vitro assays are fundamental in the early stages of drug discovery for identifying compounds with anticancer properties. scholarsresearchlibrary.com
One study synthesized a series of N-aryl-piperidine-4-carboxamides and evaluated their ability to inhibit the proteolytic activity of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protein, which is implicated in B-cell lymphomas. nih.gov Advanced compounds in this series showed high potency in cellular assays, including in the OCI-Ly3 B-cell lymphoma line. nih.gov
Another area of research has focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have demonstrated significant antiproliferative activity. nih.gov Optimization of this chemical series led to a compound with a potency of 120 nM in an antiproliferative assay. nih.gov
Furthermore, research into l-prolinamides, which share a carboxamide functional group, has shown cytotoxic activities against several human carcinoma cell lines. For instance, certain N-(4'-substituted phenyl)-l-prolinamides exhibited notable tumor inhibitory activities against HepG2 (liver carcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma) cell lines. nih.gov Specifically, some of these compounds displayed stronger antineoplastic potencies against A549 and HCT-116 cell lines than the standard chemotherapeutic agent, 5-fluorouracil (B62378). nih.gov
Table 1: Cytotoxicity of Representative Piperidine (B6355638) and Prolinamide Derivatives in Cancer Cell Lines This table is interactive. You can sort the data by clicking on the headers.
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| N-aryl-piperidine-4-carboxamides | OCI-Ly3 (B-cell lymphoma) | High potency in cellular assays | nih.gov |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Leukemia cell line | 120 nM antiproliferative potency | nih.gov |
| N-(4'-substituted phenyl)-l-prolinamides | HepG2 (liver carcinoma) | Good tumor inhibitory activities | nih.gov |
| N-(4'-substituted phenyl)-l-prolinamides | A549 (lung carcinoma) | Stronger antineoplastic potency than 5-fluorouracil for some derivatives | nih.gov |
| N-(4'-substituted phenyl)-l-prolinamides | HCT-116 (colon carcinoma) | Outperformed reference standard for some derivatives | nih.gov |
Piperidine derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death, or apoptosis. researchgate.net For example, piperine (B192125), a well-known piperidine alkaloid, can cause cell cycle arrest and trigger apoptosis in cancer cells. nih.govnih.gov The mechanisms often involve the generation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane potential. nih.gov
Studies on colorectal cancer cells have demonstrated that piperine can induce G1 phase cell cycle arrest and promote apoptosis. nih.gov These effects are linked to the modulation of key signaling pathways, including the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of p38 and extracellular signal-regulated kinase (ERK) pathways. nih.gov
Additionally, bis(9-aminoacridine-4-carboxamides) containing piperidine sidechains have been shown to cause cell cycle arrest in human leukaemic cells. nih.gov Research on N-(2-aminoethyl)piperidine-4-carboxamide derivatives also indicates the induction of significant apoptosis in HepG2 human liver cancer cells. nih.gov
The antiproliferative activity of this compound derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell growth and survival.
One such target is the MALT1 protease. A series of N-aryl-piperidine-4-carboxamides were developed as potent and selective inhibitors of MALT1's proteolytic function. nih.gov MALT1 is a key component of a signaling pathway that leads to the activation of NF-κB, a transcription factor that promotes the survival of certain cancer cells, particularly B-cell lymphomas. nih.gov By inhibiting MALT1, these compounds can block this pro-survival signaling. nih.gov
Another important molecular target for this class of compounds is tubulin. nih.gov A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed that they act as tubulin inhibitors. nih.gov This was confirmed through biochemical assays with pure tubulin and by observing an increased number of mitotic cells after treatment, which is a characteristic effect of agents that disrupt microtubule dynamics. nih.gov
Furthermore, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as potential multi-kinase inhibitors, targeting VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov Molecular docking studies have suggested that these compounds can bind to and inhibit the activity of these kinases, which are involved in various aspects of tumor progression, including angiogenesis and cell proliferation. nih.gov
The development of drug resistance is a major obstacle in cancer therapy. Some studies suggest that certain compounds can help to overcome this resistance. For instance, in prostate cancer, resistance to the chemotherapeutic drug docetaxel (B913) has been linked to the overexpression of ABC transporters, which efflux the drug from the cancer cells. nih.gov While not directly studying this compound, research on other compounds like resveratrol (B1683913) in combination with docetaxel has shown the potential to overcome resistance mechanisms in prostate cancer cells. nih.gov The general principle of targeting pathways that lead to resistance is an active area of cancer research.
Neuropharmacological Activities
In addition to their antineoplastic potential, derivatives of the piperidine-4-carboxamide scaffold have been investigated for their effects on the central nervous system, particularly their ability to modulate neurotransmitter receptors.
The sigma-1 receptor, which is widely distributed in the nervous system, has been implicated in a number of neurological disorders. nih.gov Research has identified a class of potent sigma-1 receptor modulators based on a piperidine scaffold. nih.gov These efforts have led to the discovery of compounds that could be studied in animal models for neurological conditions. nih.gov One study showed that a potent sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine, modulates the production of nitric oxide, which is involved in neuronal signaling and excitotoxicity. nih.gov
Table 2: Investigated Neuropharmacological Targets of Piperidine Derivatives This table is interactive. You can sort the data by clicking on the headers.
| Target Receptor | Observed Effect | Compound Class | Reference |
|---|---|---|---|
| Sigma-1 Receptor | Potent modulation | Piperidine scaffold | nih.gov |
| Sigma-1 Receptor | Attenuation of nitric oxide production | 4-phenyl-1-(4-phenylbutyl) piperidine | nih.gov |
| Opioid Receptors | Antagonist activity | N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | nih.gov |
| Toll-like receptor 4 (TLR4) | Activation by some opioids | Clinically used opioid analgesics | nih.gov |
Dopamine (B1211576) Transporter/Reuptake Inhibition
Derivatives of this compound have been investigated for their ability to modulate the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. The inhibition of DAT is a critical mechanism for the therapeutic effects of several medications and is an area of interest for the development of new treatments for neuropsychiatric disorders.
Research has shown that certain 4-benzylpiperidine (B145979) carboxamides can act as triple reuptake inhibitors, targeting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine transporters. nih.govkoreascience.kr The structural features of these molecules play a crucial role in their selectivity and potency. For instance, the length of the carbon linker between the piperidine nitrogen and the 4-benzyl group significantly influences DAT inhibition, with a two-carbon linker generally resulting in higher potency than a three-carbon linker. nih.govkoreascience.kr Furthermore, the nature of the aromatic ring substituents is a key determinant of selectivity. Biphenyl and diphenyl groups tend to favor inhibition of the serotonin and dopamine transporters, respectively. nih.govkoreascience.kr
A study involving 24 synthetic 4-benzylpiperidine carboxamides demonstrated that specific structural modifications could shift the pharmacological profile from a serotonin/norepinephrine reuptake inhibitor (SNRI) to a triple reuptake inhibitor. nih.govkoreascience.kr Docking simulations have provided insights into the binding of these compounds to the monoamine transporters, suggesting that the ligand-binding pocket is formed by transmembrane domains 1, 3, and 6. nih.gov One of the synthesized compounds with good DAT inhibitory activity was shown to block the DAT-induced inhibition of dopamine D2 receptor endocytosis, highlighting the functional consequences of DAT inhibition by this class of molecules. nih.govkoreascience.kr
Some piperidine-4-carboxamide derivatives have been specifically identified as potent dopamine reuptake inhibitors. researchgate.net These findings underscore the potential of this chemical class in the development of novel central nervous system agents. The interaction of these compounds with DAT is complex, with some derivatives exhibiting allosteric modulation of the transporter. nih.gov
Table 1: Dopamine Transporter (DAT) Inhibition by this compound Derivatives
| Compound Class | Key Structural Features | Effect on DAT | Reference |
| 4-Benzylpiperidine Carboxamides | Two-carbon linker | Higher potency for DAT inhibition | nih.govkoreascience.kr |
| 4-Benzylpiperidine Carboxamides | Diphenyl group substituent | Selectivity towards DAT | nih.govkoreascience.kr |
| Piperidine-4-carboxamide Derivatives | Not specified | Potent dopamine reuptake inhibitors | researchgate.net |
Anti-inflammatory and Analgesic Potential (Preclinical)
The anti-inflammatory and analgesic properties of this compound derivatives have been investigated in various preclinical models.
Several studies have demonstrated the anti-inflammatory effects of this class of compounds. Three newly developed halogenated derivatives of piperidine-4-carboxamide exhibited considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. hamdard.edu.pk The chloro and bromo derivatives, in particular, showed potency comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk The anti-inflammatory potential of these compounds is further supported by the observation that many piperidine derivatives have been used to treat inflammatory conditions like nephritis and arthritis. hamdard.edu.pk
The analgesic potential of piperidine-4-carboxamide derivatives has also been reported. researchgate.net Some synthesized derivatives were shown to relieve pain and produce analgesia in mice. researchgate.net This analgesic effect is likely linked to their ability to inhibit dopamine reuptake, as the dopaminergic system is known to play a role in pain modulation.
Table 3: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Activity | Preclinical Model | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Chloro and bromo derivatives showed potent activity comparable to acetylsalicylic acid. | hamdard.edu.pk |
| Analgesic | Mouse models | Synthesized derivatives demonstrated pain relief and analgesic effects. | researchgate.net |
Enzyme Inhibition and Biochemical Pathway Modulation
The therapeutic potential of this compound derivatives extends to their ability to modulate various enzymatic pathways implicated in disease. This section explores their inhibitory effects on key enzymes, highlighting their specificity and the mechanistic basis for their action.
Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov The inhibition of NAPE-PLD presents a promising strategy for modulating NAE levels and their downstream signaling pathways.
Research into pyrimidine-4-carboxamide (B1289416) derivatives has led to the identification of potent NAPE-PLD inhibitors. nih.gov A significant breakthrough was the discovery of LEI-401, N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, which demonstrated nanomolar potency and desirable drug-like properties. nih.gov Structure-activity relationship (SAR) studies revealed that specific structural modifications were crucial for enhancing inhibitory activity. For instance, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety tripled the inhibitory potency. nih.gov Furthermore, the substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. nih.gov
Earlier studies identified a quinazoline (B50416) sulfonamide derivative, 2,4-dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide (ARN19874), as the first small-molecule inhibitor of NAPE-PLD. nih.gov Kinetic analyses showed that this compound acts via an uncompetitive mechanism. nih.gov SAR studies on related sulfonamides highlighted the importance of the sulfonamide group and a rigid arylic side chain with a distal hydrogen-bonding function for NAPE-PLD inhibition. nih.gov
Table 1: SAR of Pyrimidine-4-Carboxamide Derivatives as NAPE-PLD Inhibitors
| Compound/Modification | IC₅₀ (nM) | Key Structural Feature |
| LEI-401 | Potent (nanomolar) | (S)-3-hydroxypyrrolidin-1-yl and (S)-3-phenylpiperidin-1-yl substituents |
| ARN19874 | Micromolar | Quinazoline sulfonamide scaffold |
| Derivative 22 | ~36 µM | Halogen substitution on pyridyl nitrogen |
| Derivative 23 | ~37 µM | Halogen substitution on pyridyl nitrogen |
| Derivative 24 | ~50 µM | Methyl group substitution on pyridyl nitrogen |
This table summarizes the structure-activity relationship data for various NAPE-PLD inhibitors, demonstrating the impact of specific chemical modifications on their inhibitory potency.
Dual Enzyme Inhibition Strategies (e.g., Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase)
A novel therapeutic approach involves the simultaneous inhibition of multiple enzyme targets to achieve synergistic effects. One such strategy targets both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govescholarship.org FAAH is responsible for the degradation of the endocannabinoid anandamide, and its inhibition leads to analgesic and anti-inflammatory effects. nih.gov sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs); its inhibition, therefore, also reduces inflammation. nih.govescholarship.org
Researchers have successfully designed dual inhibitors based on a common pharmacophore featuring a phenyl ring linked via an amide bond to a piperidine moiety, which is then connected by a sulfonamide bond to a modified aromatic ring. nih.gov This design led to the discovery of potent dual FAAH/sEH inhibitors with low nanomolar potencies. nih.govescholarship.org For example, one benzothiazole-based inhibitor demonstrated an sEH IC₅₀ of 9.6 nM and a FAAH IC₅₀ of 7 nM. escholarship.org Further SAR studies revealed that a 4-phenylthiazole (B157171) moiety is well-tolerated by both enzymes, yielding inhibitors with even greater potency, such as a compound with an sEH IC₅₀ of 2.5 nM and a FAAH IC₅₀ of 9.8 nM. nih.govescholarship.org
Docking studies have confirmed that these dual inhibitors bind within the catalytic sites of both sEH and FAAH. nih.govescholarship.org The development of these multi-target ligands offers the potential for superior therapeutic efficacy and a reduction in side effects compared to single-target agents. nih.govescholarship.org
Table 2: Potency of Dual sEH/FAAH Inhibitors
| Compound ID | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | Structural Class |
| 3 | 9.6 | 7 | Benzothiazole-based |
| 6o | 2.5 | 9.8 | 4-Phenylthiazole-based |
| 11 | 5 | 8 | Amide-based |
This table showcases the inhibitory potency of representative dual sEH/FAAH inhibitors from different chemical series, highlighting their low nanomolar activity against both enzymes.
Other Relevant Enzyme Targets (e.g., Translation Elongation Factor 2, Tubulin Polymerization, Oncogenic Kinases, Ribonucleotide Reductases)
The pharmacological spectrum of this compound and its analogs extends to other critical cellular targets, underscoring their potential in cancer therapy and other diseases.
Translation Elongation Factor 2 (eEF2): eEF2 is a key protein in the elongation phase of protein synthesis. nih.gov Its activity is modulated by phosphorylation, and it is a target for certain bacterial toxins. nih.gov The inhibition of eEF2 can lead to a halt in protein synthesis. nih.gov Ribosomal stress can activate the eEF2 kinase, leading to the inhibition of translation elongation. nih.gov This pathway represents a potential, though less directly explored, target for piperidine-based compounds.
Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.govresearchgate.net Several this compound-related structures, particularly those incorporating triazole or pyrazole (B372694) moieties, have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These compounds often bind to the colchicine-binding site on tubulin, disrupting the microtubule network, causing cell cycle arrest in the G2/M phase, and inducing apoptosis. nih.govnih.gov For instance, a triazole-based compound, T115, was shown to be a potent tubulin polymerization inhibitor with broad-spectrum cytotoxicity against cancer cell lines. nih.gov
Oncogenic Kinases: Protein kinases play a pivotal role in cell signaling pathways that are frequently dysregulated in cancer. nih.gov Derivatives of 4-aminopiperidine-4-carboxamide (B8721957) have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key component of the PI3K/Akt signaling pathway that regulates cell growth and survival. nih.gov Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to orally bioavailable inhibitors that effectively modulated Akt signaling in vivo and inhibited tumor growth. nih.gov Another study explored N-(2-aminoethyl)piperidine-4-carboxamide as a scaffold for developing multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov
Ribonucleotide Reductases (RNR): RNR is a crucial enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.gov Its expression is elevated in proliferating cells, making it an attractive target for cancer therapy. nih.gov While direct inhibition by this compound itself is not extensively documented, the development of inhibitors for RNR, such as nucleoside analogs and radical scavengers, highlights the importance of targeting nucleotide metabolism in cancer treatment. nih.gov
Antioxidant Activity
Certain derivatives of piperidine-4-carboxamide have demonstrated notable antioxidant properties. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the β-carotene linoleic acid assay. nih.gov
For example, N-m-tolyl-4-chlorophenoxyacetohydroxamic acid, a related hydroxamic acid derivative, has shown significant antioxidant activity by effectively scavenging free radicals and preventing heat-induced oxidation of linoleic acid. nih.gov Similarly, studies on pyrrolo[2,3-b]quinoxaline derivatives, which can be conceptually related to substituted piperidines, have identified compounds with potent radical scavenging abilities. rsc.org One such derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was found to be a particularly effective scavenger of hydroxyl radicals. rsc.org This antioxidant activity suggests a potential therapeutic application in mitigating oxidative stress-related pathologies.
Structure Activity Relationship Sar Studies of N P Tolyl Piperidine 4 Carboxamide Derivatives
Methodologies for SAR Elucidation
The elucidation of SAR for N-(p-Tolyl)piperidine-4-carboxamide derivatives relies on a combination of synthetic chemistry, biological testing, and computational modeling. Key methodologies include:
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. For instance, a putative 'Y-shape' pharmacophore model has been instrumental in designing novel piperidine-4-carboxamide derivatives as CCR5 inhibitors. nih.gov This model helps in understanding the spatial requirements of the receptor's binding pocket.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the 3D properties of molecules with their biological activities. arabjchem.org These models provide contour maps that visualize regions where steric bulk, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, thus guiding the design of more potent compounds.
Artificial Neural Networks (ANN) : As a non-linear modeling method, ANNs are employed to validate and refine the predictions made by other QSAR models. arabjchem.org They can capture complex relationships between molecular structure and biological activity that may not be apparent with linear models.
Molecular Docking and Dynamics Simulations : These computational techniques predict how a ligand binds to the active site of a target protein and assess the stability of the resulting complex. arabjchem.org This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern affinity and selectivity.
Impact of Substituents on the Piperidine (B6355638) Ring on Biological Activity
The piperidine ring is a central component of this chemical class, and its substitution pattern significantly influences biological activity. ajchem-a.comnih.gov Studies have shown that both the position and nature of substituents on the piperidine nitrogen and carbon atoms are critical determinants of potency and selectivity.
For example, in a series of sigma-1 (σ1) receptor ligands, linking a 4-chlorobenzyl moiety to the piperidine nitrogen resulted in a derivative with very high σ1 affinity (Ki = 3.7 nM) and excellent selectivity over the σ2 receptor. molbnl.itnih.gov The piperidine moiety itself has been identified as a crucial structural element for dual activity at histamine (B1213489) H3 (H3R) and σ1 receptors. nih.gov Replacing the piperidine core with a piperazine (B1678402) ring can dramatically alter the affinity and selectivity profile, highlighting the piperidine ring's importance for specific receptor interactions. nih.gov Furthermore, the stereochemistry of substituents on the piperidine ring can have profound effects on transporter inhibitory activity, with different isomers exhibiting selectivity for different monoamine transporters. nih.gov
| Compound ID | Piperidine N-Substituent | Target | Activity (Ki) | Selectivity (Kiσ2/Kiσ1) |
| 2k | 4-Chlorobenzyl | σ1 Receptor | 3.7 nM | 351 |
Data sourced from references molbnl.itnih.gov. This table showcases the high affinity and selectivity achieved with a specific substituent on the piperidine nitrogen.
Influence of Variations in the Amide Linker and Terminal Aryl Group
Modifications to the amide linker and the terminal aryl group are key strategies for optimizing the pharmacological profile of this compound derivatives. The nature of the group attached to the amide nitrogen, in particular, has been a major focus of investigation.
In one study, replacing an N-benzylcarboxamide group with various cyclic moieties, such as tetrahydroquinoline, led to significant improvements in σ1 receptor affinity and selectivity. molbnl.itnih.gov Further research into CCR5 inhibitors demonstrated that specific substitutions on the terminal aryl ring are crucial for potent activity. Compounds 16g and 16i , featuring distinct aryl substitutions, showed inhibitory activity against CCR5 equivalent to the positive control, maraviroc. nih.gov Similarly, for cathepsin K inhibitors, substitutions on the benzene (B151609) rings, such as 4-chloro and 4-methoxy groups, were found to enhance activity by stabilizing interactions with the target. mdpi.com These findings underscore the importance of the electronic and steric properties of the terminal aryl group in dictating biological effects.
| Compound ID | Target | Activity (IC50) |
| 16g | CCR5 | 25.73 nM |
| 16i | CCR5 | 25.53 nM |
| Maraviroc (Control) | CCR5 | 25.43 nM |
Data sourced from reference nih.gov. This table compares the inhibitory activity of two derivative compounds against the CCR5 target with a known drug.
Stereochemical Considerations and Enantiomeric Effects on Activity
Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. nih.gov For piperidine derivatives, the three-dimensional arrangement of atoms can lead to significant differences in potency, selectivity, and metabolism between enantiomers. nih.govnih.gov
The two enantiomers of a chiral drug can be considered as two distinct chemical entities, as they may exhibit vastly different pharmacological profiles. nih.gov One enantiomer might fit perfectly into a receptor's binding site and elicit a strong response, while its mirror image may be unable to bind effectively or may even interact with a different target altogether. nih.gov For instance, studies on 4-phenylpiperidine (B165713) analogues revealed that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov In one case, the (-)-(2S,4R) enantiomer was found to be approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart. nih.gov Similarly, research on monoamine transporter inhibitors showed that the stereochemistry of 3,4-disubstituted piperidines dictates their selectivity profile; (-)-cis isomers showed DAT/NET selectivity, whereas (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov
Selectivity Profiles Across Multiple Biological Targets
A key goal in drug design is to achieve high selectivity for the intended biological target to minimize off-target effects. Derivatives of this compound have been evaluated against multiple targets, revealing diverse selectivity profiles.
For example, extensive research on σ receptor ligands has led to the development of compounds with high selectivity for the σ1 subtype over the σ2 subtype. Compound 2k , with a tetrahydroquinoline moiety, demonstrated a remarkable 351-fold selectivity for the σ1 receptor. molbnl.itnih.gov In the context of monoamine transporters, specific stereoisomers of piperidine derivatives have been identified as highly selective inhibitors. One compound, (+)-cis-5b, displayed a low nanomolar Ki for the norepinephrine (B1679862) transporter (NET) with 39-fold and 321-fold lower potency at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), respectively. nih.gov Conversely, other derivatives, such as (+)-trans-5c, act as broad-spectrum inhibitors with comparable activity at all three transporters. nih.gov This tunability allows for the development of either highly selective probes for studying individual targets or broad-spectrum agents for potentially enhanced therapeutic efficacy in conditions like depression. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern potency.
For piperidine carboxamide derivatives, various QSAR models have been developed. A robust 3D-QSAR model (Topomer CoMFA) was successfully used to explore the relationship between the chemical structures of 36 derivatives and their efficacy in inhibiting Karpas-299 tumor cell activity. arabjchem.org This model, validated by an artificial neural network, guided the design of new compounds with potentially high inhibitory activity. arabjchem.org In another study, QSAR models were built for 84 LSD1/KDM1A inhibitors, identifying key pharmacophoric features such as the presence of specific atoms at certain bond distances from other parts of the molecule. nih.gov These models are statistically robust, with high correlation coefficients (R²) and predictive ability (Q²), making them reliable tools for virtual screening and lead optimization. nih.gov The descriptors used in these models range from 2D topological descriptors to 3D fields and interaction energies, providing a comprehensive view of the structural requirements for activity. arabjchem.orgnih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Binding Affinity Predictions with Receptor Structures
To predict the binding affinity of N-(p-Tolyl)piperidine-4-carboxamide, researchers would first need to identify a relevant biological target. For instance, studies on analogous piperidine (B6355638) carboxamide derivatives have investigated their potential as inhibitors of enzymes like anaplastic lymphoma kinase (ALK). In a hypothetical study, this compound would be docked into the crystal structure of a selected receptor. The docking software would then calculate a binding score, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding affinity. Without experimental data, any predicted affinity remains purely theoretical.
Identification of Key Binding Sites and Pharmacophore Models
Analysis of the docked pose of this compound within a protein's binding pocket would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amide group of the compound could potentially form hydrogen bonds with amino acid residues in the receptor, while the p-tolyl group might engage in hydrophobic interactions.
A pharmacophore model could then be developed based on these identified interactions. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. Such a model for this compound would highlight the key features necessary for its binding and could guide the design of new, potentially more potent, molecules.
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.
Electronic Structure Properties and Reactivity Predictions
Methods like Density Functional Theory (DFT) or Hartree-Fock could be used to calculate properties of this compound such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These calculations would provide a theoretical understanding of the molecule's behavior at a subatomic level.
Molecular Dynamics Simulations to Elucidate Receptor Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound bound to a target receptor would provide a dynamic view of the protein-ligand complex. This would allow researchers to assess the stability of the binding pose predicted by molecular docking and to observe how the ligand and protein adapt to each other's presence. The simulation could reveal key conformational changes and the persistence of important interactions over the simulation period, offering a more realistic model of the binding event than a static docking pose.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a template to design a virtual library of related compounds. These new structures would be created by making modifications to the parent molecule, such as altering substituents on the tolyl ring or the piperidine core. This virtual library could then be screened in silico against the target receptor to prioritize the synthesis and biological evaluation of the most promising candidates.
Applications in Understanding Structure-Activity Landscapes
Computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have been pivotal in elucidating the complex interplay between the structural features of N-aryl piperidine-4-carboxamide derivatives and their biological activities. These studies systematically probe how modifications to the chemical scaffold, particularly substitutions on the N-aryl ring, influence interactions with biological targets.
Research into various classes of piperidine carboxamides has consistently highlighted the criticality of the steric, electronic, and hydrophobic properties of the substituents on the aryl ring. For instance, 3D-QSAR models developed for piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors have demonstrated that the spatial arrangement and electrostatic potential of these substituents are key determinants of their inhibitory potency dntb.gov.uaresearchgate.net. Such models generate three-dimensional contour maps that visualize regions where bulky groups or specific electronic characteristics are favored or disfavored, thereby guiding the rational design of new, more effective analogs dntb.gov.uaresearchgate.netnih.gov.
In a pertinent study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as carbonic anhydrase (CA) inhibitors, a series of analogs with different substituents on a benzylamine (B48309) tail attached to the piperidine-4-carboxamide core were synthesized and evaluated. This series included a compound with a 4-methylbenzyl group (compound 16 ), which is structurally related to the p-tolyl moiety of this compound. nih.gov The investigation provided specific inhibitory constants (Ki) against various human carbonic anhydrase (hCA) isoforms, offering a quantitative look at the impact of the 4-methyl substituent compared to other groups. nih.gov
Molecular docking simulations within this study further illuminated the binding modes of these compounds within the active sites of different CA isoforms. nih.gov For instance, the 4-methyl substituted analog, compound 16 , displayed varied inhibitory activity across the tested isoforms, underscoring the nuanced role of this substituent in molecular recognition. nih.gov The docking analysis suggested that the orientation and interactions of the substituted benzyl (B1604629) ring within the enzyme's active site are crucial for determining potency and selectivity. nih.gov
The following interactive data table summarizes the inhibitory activities of compound 16 and its close structural analogs against four human carbonic anhydrase isoforms, as reported in the study.
| Compound Number | Substituent (R) on Benzylamine | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
|---|---|---|---|---|---|
| 14 | H | - | - | - | 3.6 |
| 15 | 2-Methyl | - | 34.8 | 8.4 | 6.9 |
| 16 | 4-Methyl | 5.6 | 3.8 | 0.8 | 80.1 |
| 19 | 2-Chloro | 5.7 | 4.1 | 4.3 | 51.7 |
| 20 | 4-Chloro | 6.8 | 3.8 | 0.9 | 75.7 |
| 24 | 4-Fluoro | 4.1 | 1.4 | 6.4 | 2.6 |
This data illustrates that a methyl group at the para-position (compound 16 ) results in potent inhibition of hCA IX (Ki = 0.8 nM) and hCA II (Ki = 3.8 nM), while showing significantly less activity against hCA XII (Ki = 80.1 nM). nih.gov In contrast, the unsubstituted analog (compound 14 ) is a potent hCA XII inhibitor. nih.gov Moving the methyl group to the ortho-position (compound 15 ) or replacing it with a halogen at the para-position (compounds 20 and 24 ) also leads to distinct activity profiles across the different isoforms. nih.gov
These findings, derived from a combination of chemical synthesis, biological testing, and computational analysis, underscore the power of molecular modeling in dissecting structure-activity landscapes. For this compound, these studies on analogous structures provide a foundational understanding of how the p-tolyl group likely influences its interactions with biological targets, paving the way for hypothesis-driven modifications to optimize its pharmacological profile.
Future Research Directions and Translational Potential
Exploration of Novel Scaffolds Incorporating N-(p-Tolyl)piperidine-4-carboxamide Motifs
The core structure of this compound serves as a valuable starting point for the design of new molecular architectures. Researchers are actively exploring the incorporation of this motif into more complex and diverse scaffolds to enhance biological activity and target engagement. By integrating the this compound moiety into larger, fused, or spirocyclic systems, it is possible to probe new regions of chemical space and interact with novel biological targets.
For instance, the piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of secretory glutaminyl cyclase (sQC) inhibitors, which are being investigated as a potential disease-modifying therapy for Alzheimer's disease. nih.govresearchgate.net Through pharmacophore-assisted virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide moiety was identified, demonstrating the potential of this scaffold in developing therapeutics for neurodegenerative diseases. nih.govresearchgate.net
Development of Advanced Methodologies for Synthesis and Derivatization
Efficient and versatile synthetic routes are crucial for generating a wide array of this compound derivatives for structure-activity relationship (SAR) studies. Current research focuses on developing more advanced and streamlined synthetic methodologies. This includes the use of one-pot reactions, flow chemistry, and novel catalytic systems to improve yields, reduce reaction times, and allow for greater diversification of the core structure. mdpi.comresearchgate.net
Recent advancements in the synthesis of piperidine (B6355638) derivatives include:
Domino reactions: These offer an efficient strategy for constructing complex molecules in a single step. researchgate.net
Iron-catalyzed reductive amination: This method provides an effective route to piperidines from readily available starting materials. nih.gov
Intramolecular radical C–H amination/cyclization: This approach, utilizing electrolysis or catalysis, enables the formation of the piperidine ring. nih.gov
These innovative synthetic approaches will facilitate the rapid generation of libraries of this compound analogs, accelerating the drug discovery process.
Identification of Undiscovered Biological Targets and Pathways
While this compound and its derivatives have shown activity against known targets, there is significant potential to uncover novel biological interactions. High-throughput screening campaigns and chemoproteomic approaches can be employed to identify previously unknown protein targets and signaling pathways modulated by these compounds.
For example, piperidine-4-carboxamide derivatives have been investigated as inhibitors of calpain, a cysteine protease, indicating potential applications in conditions where calpain is dysregulated. nih.gov Furthermore, some derivatives have shown activity as dopamine (B1211576) reuptake inhibitors, suggesting a role in neurological and psychiatric disorders. researchgate.net The exploration of these and other potential targets will broaden the therapeutic applicability of this chemical class.
Design of Multi-Target Directed Ligands
The complex nature of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic agents that can modulate multiple biological targets simultaneously. The this compound scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov By strategically modifying different parts of the molecule, it is possible to incorporate pharmacophores that interact with distinct receptors or enzymes. nih.gov
For example, MTDLs based on piperidine scaffolds are being developed for Alzheimer's disease, aiming to inhibit cholinesterases, beta-amyloid aggregation, and other pathological processes. nih.govmdpi.comresearchgate.net This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The design of such ligands often involves linking or merging pharmacophores from known single-target agents. nih.gov
Applications in Molecular Imaging and Diagnostics (e.g., Radiolabeling for PET)
The development of radiolabeled versions of this compound derivatives holds significant promise for applications in molecular imaging, particularly Positron Emission Tomography (PET). nih.govresearchgate.net PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.govfrontiersin.org
By incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), into the structure of a potent and selective this compound-based ligand, it is possible to create a PET tracer. frontiersin.org This tracer can be used to:
Determine the in vivo distribution and target engagement of a drug candidate.
Measure receptor density and occupancy in the brain and other organs. frontiersin.org
Aid in patient selection for clinical trials and monitor treatment response.
The process involves the synthesis of a suitable precursor for radiolabeling and subsequent reaction with the radionuclide. mdpi.com The resulting radiotracer must exhibit appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier if targeting the central nervous system. nih.govresearchgate.net
Strategic Approaches for Potency and Selectivity Optimization
A key aspect of future research will be the continued optimization of the potency and selectivity of this compound derivatives. This involves a combination of computational modeling and experimental synthesis to rationally design compounds with improved pharmacological profiles. nih.gov
Q & A
Basic Questions
What synthetic routes are available for N-(p-Tolyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with p-toluidine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) yields pure product.
In a reported synthesis of analogous piperidinecarboxamides, yields reached 73% using anhydrous MgSO₄ for drying and hexane/ether (10:1) for crystallization .
How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal studies (e.g., SHELXL refinement) confirm bond lengths, angles, and supramolecular packing. For a related compound (4-Methyl-N-p-tolylpiperidine-1-carboxamide), an R factor of 0.072 was achieved using Mo-Kα radiation .
- Spectroscopy : ¹H/¹³C NMR (δ 1.2–2.5 ppm for piperidine protons; δ 125–140 ppm for carbonyl carbons) and HRMS validate molecular connectivity .
Advanced Research Questions
How do substituents at the benzylic position of piperidine-4-carboxamide derivatives modulate T-type Ca²⁺ channel inhibitory activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Dialkyl substituents (e.g., ethyl or fluorophenyl groups) enhance lipophilicity and binding to channel hydrophobic pockets.
- Electron-withdrawing groups (e.g., -F) improve metabolic stability. For example, N-[2-ethyl-2-(4-fluorophenyl)butyl] derivatives showed IC₅₀ values <100 nM in patch-clamp assays .
- Stereochemical considerations : R-configuration at chiral centers often increases potency due to complementary receptor interactions .
What crystallographic insights explain the binding interactions of this compound derivatives with biological targets like SARS-CoV-2 proteases?
Methodological Answer:
- Hydrogen bonding : The carboxamide group forms critical H-bonds with protease active-site residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ).
- Piperidine ring conformation : Chair conformation optimizes van der Waals contacts with hydrophobic pockets.
- Substituent effects : p-Tolyl groups enhance π-π stacking with aromatic residues (e.g., Phe140), as seen in analogues like (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide .
How can contradictory activity data for structurally similar piperidine-4-carboxamide derivatives be resolved?
Methodological Answer:
- Crystallographic comparison : Overlay solved structures (e.g., using PyMOL) to identify steric clashes or conformational mismatches in binding pockets .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out off-target effects.
- Dosage adjustments : In vivo studies may require higher doses if poor bioavailability masks efficacy, as observed in T-type Ca²⁺ channel inhibitor studies .
What strategies improve the aqueous solubility of this compound for in vivo applications?
Methodological Answer:
- Salt formation : Hydrochloride salts increase solubility via protonation of the piperidine nitrogen.
- Prodrug design : Esterification of the carboxamide (e.g., methyl ester) enhances permeability, with enzymatic hydrolysis releasing the active form post-absorption .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to stabilize the compound in aqueous media .
Data-Driven Analysis
Key SAR Trends in Piperidine-4-carboxamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
